2-fluoro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide
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Overview
Description
2-fluoro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom, a pyrazole ring, and a benzamide group. Its molecular formula is C17H15FN2O, and it has a molecular weight of approximately 282.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide typically involves multiple steps. One common method includes the reaction of 2-fluorobenzoyl chloride with 1-(4-methylbenzyl)-1H-pyrazole-5-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different functional groups replacing the fluorine atom .
Scientific Research Applications
2-fluoro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide
- 2-fluoro-N-(4-methylbenzyl)benzamide
- 4-fluoro-N-(2-methylbenzyl)benzamide
Uniqueness
Compared to similar compounds, 2-fluoro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide stands out due to its specific substitution pattern and the presence of both fluorine and pyrazole moieties. These features contribute to its unique chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C18H16FN3O |
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Molecular Weight |
309.3 g/mol |
IUPAC Name |
2-fluoro-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C18H16FN3O/c1-13-6-8-14(9-7-13)12-22-17(10-11-20-22)21-18(23)15-4-2-3-5-16(15)19/h2-11H,12H2,1H3,(H,21,23) |
InChI Key |
UOJZWJNZSAECFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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